(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as L-proline or its derivatives.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methoxylation: The protected intermediate undergoes methoxylation, where a methoxy group is introduced at the desired position on the pyrrolidine ring. This can be achieved using reagents like sodium methoxide or methanol under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for subsequent substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for deprotection.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.
Biology
The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein-protein interactions and enzyme functions. Its ability to introduce chirality into molecules makes it a key intermediate in the development of biologically active compounds.
Medicine
In pharmaceutical research, this compound is employed in the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a chiral building block, influencing the stereochemistry of the resulting peptides. In drug development, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and applications.
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-aminopyrrolidine-2-carboxylic acid: Features an amino group, which can participate in different types of reactions compared to the methoxy group.
Uniqueness
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a methoxy substituent. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various synthetic pathways. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical research.
This detailed overview should provide a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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